

Stability of Leptin (93-105) at different storage temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leptin (93-105), human*

Cat. No.: *B12562940*

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Technical Support Center: Stability of Leptin (93-105)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of the human leptin fragment (93-105) at various storage temperatures, along with troubleshooting advice and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for lyophilized Leptin (93-105)?

For long-term storage, lyophilized Leptin (93-105) should be stored at -80°C, where it can remain stable for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.^[1] It is crucial to store the lyophilized powder in a sealed container, away from moisture and light, preferably under an inert gas like nitrogen or argon to prevent oxidation.^[1]
^[2]

Q2: How should I store Leptin (93-105) once it is in solution?

Once reconstituted, the stability of Leptin (93-105) in solution is significantly reduced. For short-term storage (up to one month), aliquots of the solution can be stored at -20°C. For longer-term storage (up to six months), it is highly recommended to store aliquots at -80°C.^[1] To minimize

degradation, it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can denature the peptide.^[2] Solutions should be prepared in a sterile, slightly acidic buffer (pH 4-6) to minimize hydrolysis.^[3]

Q3: Can I store the Leptin (93-105) solution at 4°C or room temperature?

Storing the peptide solution at 4°C is only recommended for very short periods, typically no longer than a few days. At room temperature, the peptide will degrade rapidly, and this is not a recommended storage condition for solutions.

Q4: What are the primary pathways of degradation for Leptin (93-105)?

The primary degradation pathways for peptides like Leptin (93-105) include:

- **Deamidation:** The sequence of Leptin (93-105) contains asparagine (Asn) and glutamine (Gln) residues, which are susceptible to deamidation, a common chemical modification that can alter the peptide's structure and function.^{[3][4]}
- **Oxidation:** While Leptin (93-105) does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time, especially with prolonged exposure to air.
- **Hydrolysis:** Cleavage of the peptide bonds can occur, particularly in non-optimal pH conditions. A slightly acidic pH of 4-6 is generally recommended for peptide solutions.^[3]

Stability Data

The following tables provide an estimated stability profile for Leptin (93-105) based on general peptide stability data. Please note that these are estimates, and for critical applications, it is recommended to perform your own stability studies.

Table 1: Estimated Stability of Lyophilized Leptin (93-105)

Storage Temperature	Estimated Time to >95% Purity
-80°C	Up to 2 years ^[1]
-20°C	Up to 1 year ^[1]
4°C	Weeks to months
Room Temperature	Days to weeks

Table 2: Estimated Stability of Leptin (93-105) in Solution (pH 5-6)

Storage Temperature	Estimated Time to >90% Purity
-80°C	Up to 6 months ^[1]
-20°C	Up to 1 month ^[1]
4°C	Several days
Room Temperature	Hours to a day

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Loss of biological activity	Peptide degradation due to improper storage.	Ensure storage at recommended temperatures (-20°C or -80°C). Aliquot to avoid freeze-thaw cycles. Use a sterile, slightly acidic buffer.
Peptide degradation due to oxidation.	Store lyophilized powder and solutions under an inert gas (argon or nitrogen).	
Unexpected peaks in HPLC analysis	Presence of degradation products (e.g., deamidated forms).	Optimize storage conditions. For analysis, use a high-resolution column and a gradient that can separate closely related species.
Contamination.	Use sterile buffers and handle samples in a clean environment.	
Low signal in ELISA	Degraded peptide not recognized by antibodies.	Use freshly prepared or properly stored peptide solutions for your assay.
Improper assay conditions.	Refer to a detailed ELISA protocol and ensure all steps are followed correctly.	

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity and degradation of Leptin (93-105) over time.

- Sample Preparation:

- Prepare a stock solution of Leptin (93-105) at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water).
- Aliquot the stock solution into multiple vials for storage at different temperatures (-80°C, -20°C, 4°C, and room temperature).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve an aliquot from each storage condition.
- HPLC System and Column:
 - Use a reverse-phase HPLC (RP-HPLC) system with a C18 column suitable for peptide analysis.
- Mobile Phases:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution:
 - Set a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The exact gradient should be optimized for the best separation of the parent peptide from any degradation products.
- Detection:
 - Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (if aromatic residues are present).
- Data Analysis:
 - Calculate the purity of the peptide at each time point by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Identification of Degradation Products by Mass Spectrometry (MS)

This protocol describes how to identify potential degradation products using MALDI-TOF MS.

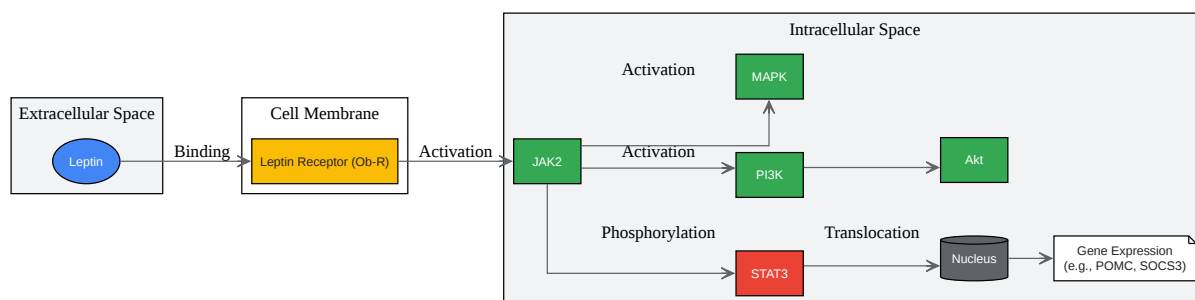
- Sample Preparation:
 - Use the samples collected from the HPLC stability study or prepare new samples under forced degradation conditions (e.g., high temperature or extreme pH) to generate detectable degradation products.
- Matrix Preparation:
 - Prepare a saturated solution of a suitable matrix, such as α -cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).
- Spotting:
 - Mix the peptide sample with the matrix solution in a 1:1 ratio.
 - Spot 1 μ L of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
- MS Acquisition:
 - Acquire the mass spectrum in positive ion reflectron mode.
 - Calibrate the instrument using a standard peptide mixture.
- Data Analysis:
 - Analyze the spectrum to identify the molecular weight of the intact peptide and any additional peaks.
 - A mass increase of approximately 1 Da can indicate deamidation. Fragmentation analysis (MS/MS) can be used to confirm the location of the modification.

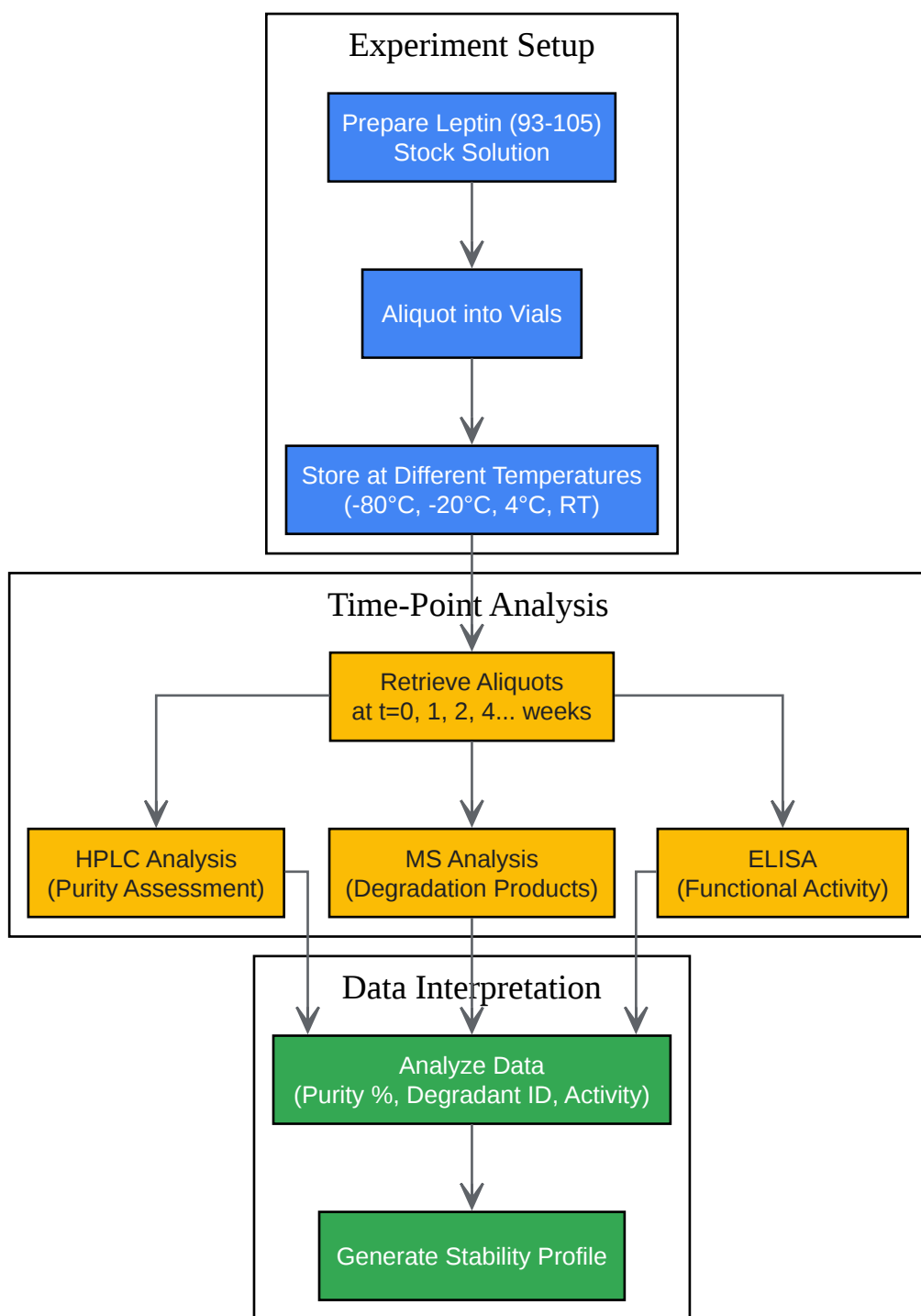
Protocol 3: Functional Stability Assessment by ELISA

This protocol provides a general framework for assessing the biological activity of Leptin (93-105) using a competitive ELISA.

- Plate Coating:
 - Coat a 96-well plate with an antibody specific to Leptin (93-105) and incubate overnight at 4°C.
- Blocking:
 - Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
- Competition:
 - Prepare a standard curve with a known concentration of fresh Leptin (93-105).
 - Add your aged/stored peptide samples and a fixed amount of biotinylated Leptin (93-105) to the wells. Incubate for 2 hours at room temperature.
- Detection:
 - Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
- Substrate Addition:
 - Wash the plate and add a TMB substrate solution. Allow the color to develop.
- Readout:
 - Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Data Analysis:
 - Compare the signal from the stored samples to the standard curve to determine the concentration of active peptide remaining.

Visualizations





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- To cite this document: BenchChem. [Stability of Leptin (93-105) at different storage temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12562940#stability-of-leptin-93-105-at-different-storage-temperatures]

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